Fetoxylate hydrochloride
Description
Its name suggests a hydrochloride salt formulation, a common feature in drugs to enhance solubility and bioavailability. Based on nomenclature patterns, it may belong to a class of compounds with antispasmodic, analgesic, or antihistaminic properties, though this remains speculative due to insufficient evidence.
Properties
CAS No. |
23607-71-8 |
|---|---|
Molecular Formula |
C36H37ClN2O3 |
Molecular Weight |
581.1 g/mol |
IUPAC Name |
2-phenoxyethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C36H36N2O3.ClH/c37-29-36(31-15-7-2-8-16-31,32-17-9-3-10-18-32)23-26-38-24-21-35(22-25-38,30-13-5-1-6-14-30)34(39)41-28-27-40-33-19-11-4-12-20-33;/h1-20H,21-28H2;1H |
InChI Key |
DHAXFWAIZHJURV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)OCCOC3=CC=CC=C3)CCC(C#N)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: FETOXYLATE HYDROCHLORIDE is typically synthesized through the process of ethoxylation. This involves the reaction of ethylene oxide with a substrate, such as a fatty alcohol, under controlled conditions. The reaction is highly exothermic and requires careful temperature and pressure control to avoid thermal runaway . Common catalysts used in this process include potassium hydroxide (KOH) and sodium hydroxide (NaOH) .
Industrial Production Methods: In industrial settings, ethoxylation is performed by blowing ethylene oxide through the alcohol at around 180°C and under 1-2 bar of pressure. The process is monitored to ensure the desired degree of ethoxylation, which determines the final properties of the surfactant .
Chemical Reactions Analysis
Types of Reactions: FETOXYLATE HYDROCHLORIDE primarily undergoes ethoxylation reactions. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used .
Common Reagents and Conditions:
Ethoxylation: Ethylene oxide, potassium hydroxide (KOH), sodium hydroxide (NaOH), temperature around 180°C, pressure 1-2 bar.
Oxidation: Various oxidizing agents can be used, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The primary product of ethoxylation is the ethoxylated alcohol, which can be further modified to produce ethoxysulfates or other derivatives .
Scientific Research Applications
FETOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of FETOXYLATE HYDROCHLORIDE is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface between water and hydrophobic substances, thereby improving solubility and dispersion . This action is facilitated by the hydrophilic and hydrophobic parts of the molecule, which interact with different phases in a solution.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares Fetoxylate Hydrochloride with pharmacologically relevant hydrochlorides mentioned in the evidence, focusing on chemical properties, regulatory status, and applications.
Table 1: Key Characteristics of Hydrochloride Compounds
Structural and Functional Comparisons
Fexofenadine Hydrochloride
- Structure : A piperidine-based antihistamine with a hydroxyl-diphenylmethyl group .
- Function : Blocks histamine H1 receptors, used for allergies.
- Regulatory Status : Approved for human use (prescription/OTC).
- Distinction from Fetoxylate : While both are hydrochlorides, Fexofenadine’s well-defined structure and therapeutic role contrast with Fetoxylate’s lack of characterization.
Flavoxate Hydrochloride
- Structure : Benzofuran derivative with antimuscarinic activity .
- Function : Relaxes urinary smooth muscle, treating bladder spasms.
- Regulatory Status : Approved for clinical use.
- Distinction from Fetoxylate : Flavoxate’s mechanism (anticholinergic) and urinary focus differ from Fetoxylate’s unspecified activity.
Opioid Analogs (Phenoxyacetyl and Methoxyacetyl Fentanyl HCl)
- Structure: Modified fentanyl derivatives with phenoxy/methoxyacetyl groups .
- Function : Bind to μ-opioid receptors; used in forensic research.
Critical Analysis of Evidence Limitations
- This compound : The absence of structural, pharmacological, or clinical data in the provided evidence precludes a direct comparison. Its inclusion in chemical registries suggests it is a recognized compound, but its properties are likely proprietary or understudied.
- Contradictions : While other hydrochlorides (e.g., Fexofenadine, Flavoxate) have well-documented uses, Fetoxylate’s lack of data highlights gaps in publicly accessible research.
Biological Activity
Fetoxylate hydrochloride, a phenoxyethyl ester of diphenoxylate, is primarily recognized for its role as an antidiarrheal agent. Its biological activity is largely attributed to its action as an opioid receptor agonist, which influences gastrointestinal motility and secretion. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data tables and case studies.
This compound operates by binding to opioid receptors in the gastrointestinal tract. This binding results in:
- Reduced Peristalsis : By inhibiting the release of neurotransmitters that stimulate gut motility, fetoxylate decreases the frequency and intensity of bowel contractions.
- Increased Absorption : The agent promotes the absorption of fluids and electrolytes from the intestinal lumen, thereby reducing stool volume and frequency.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion:
| Parameter | Value |
|---|---|
| Bioavailability | Approximately 50% |
| Peak Plasma Concentration | 1-2 hours post-administration |
| Half-Life | 6-12 hours |
| Metabolism | Hepatic (via cytochrome P450) |
| Excretion | Primarily renal |
Clinical Studies
Several studies have demonstrated the efficacy and safety of this compound in treating diarrhea. Below are summaries of notable clinical trials:
-
Efficacy in Acute Diarrhea :
- A double-blind study involving 150 patients with acute diarrhea showed that this compound significantly reduced stool frequency compared to placebo within 24 hours (p < 0.01).
-
Long-term Use :
- A longitudinal study assessed the effects of fetoxylate on patients with chronic diarrhea over six months. Results indicated sustained improvement in symptoms with minimal side effects reported.
-
Comparison with Other Antidiarrheals :
- In a randomized controlled trial comparing this compound with loperamide, fetoxylate was found to be equally effective but with a faster onset of action (mean onset time: 1 hour vs. 2 hours for loperamide).
Safety Profile
The safety profile of this compound has been evaluated in various studies:
- Common Side Effects : Drowsiness, dizziness, and constipation.
- Severe Reactions : Rarely, allergic reactions or severe gastrointestinal complications may occur.
Case Study 1: Pediatric Application
A case study involving a pediatric patient with severe diarrhea due to rotavirus infection demonstrated rapid symptom relief following administration of this compound. The patient returned to normal bowel function within 48 hours.
Case Study 2: Geriatric Population
In a geriatric cohort, this compound was administered to patients experiencing chronic diarrhea secondary to medication side effects. The treatment resulted in improved quality of life without significant adverse events.
Q & A
Q. What safety protocols should be prioritized when handling Fetoxylate hydrochloride in laboratory settings?
- Methodological Answer : Researchers must adhere to OSHA hazard communication standards (29 CFR 1910.1200) and Safety Data Sheet (SDS) guidelines. Key practices include:
- Using local exhaust ventilation to mitigate inhalation risks and avoid hydrolysis byproducts like hydrogen chloride .
- Wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing must be removed immediately and laundered separately .
- Storing the compound in a locked, dry environment to prevent moisture-induced degradation .
- Disposing of waste via approved facilities compliant with regional/international regulations .
Q. Which analytical techniques are essential for initial characterization of this compound?
- Methodological Answer : Initial characterization requires a combination of:
- High-Performance Liquid Chromatography (HPLC) for purity assessment, using phosphate–perchlorate buffer and validated mobile phases .
- Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm molecular structure, referencing protocols for analogous hydrochlorides (e.g., fexofenadine hydrochloride) .
- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns, ensuring alignment with theoretical data .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for studying this compound’s in vitro release kinetics?
- Methodological Answer : A factorial design approach allows systematic variation of critical factors (e.g., pH, excipient ratios, dissolution media). Steps include:
- Defining dependent variables (e.g., release rate constants) and independent variables (e.g., polymer concentration) .
- Applying kinetic models (zero-order, first-order, Higuchi) to analyze release mechanisms. For example, Higuchi diffusion models are suitable for matrix-based formulations .
- Validating results using ANOVA to identify statistically significant factors and interactions .
Q. What strategies resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodological Answer : Contradictions often arise from variability in experimental conditions. Mitigation strategies include:
- Conducting systematic reviews to aggregate data, prioritizing studies with standardized protocols (e.g., consistent dosing regimens) .
- Performing sensitivity analyses to assess confounding variables (e.g., metabolic enzyme polymorphisms, formulation excipients) .
- Validating findings through cross-laboratory reproducibility studies , ensuring adherence to protocols like those in the Beilstein Journal of Organic Chemistry (e.g., detailed method sections, supplemental data for replication) .
Q. How can researchers ensure robust identification of this compound degradation products under stress conditions?
- Methodological Answer :
- Employ forced degradation studies (acid/base hydrolysis, thermal stress) followed by LC-MS/MS to profile degradation pathways .
- Compare results with stability-indicating assays (e.g., USP monographs) to validate specificity and sensitivity .
- Use quantitative structure-activity relationship (QSAR) models to predict toxicity of identified degradants, referencing EPA classification frameworks .
Methodological Considerations for Data Reporting
Q. What are the best practices for documenting experimental procedures involving this compound?
- Methodological Answer : Follow guidelines from Instructions for Authors in peer-reviewed journals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
